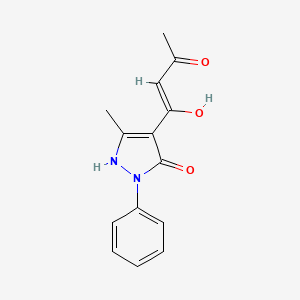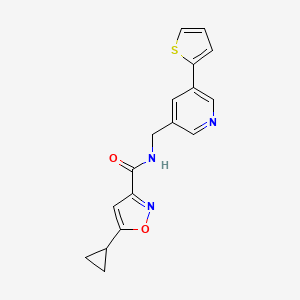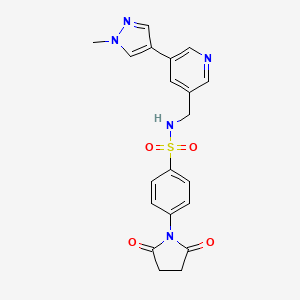
3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one , also known as 4,4’- (arylmethylene)bis (3-methyl-1-phenyl-1H-pyrazol-5-ols) , is a heterocyclic compound. It contains a pyrazole ring with substituents at specific positions. The compound’s structure combines features of both pyrazoles and enones, making it intriguing for biological and medicinal studies .
Synthesis Analysis
The synthesis of this compound involves a three-component reaction. Starting with 3-methyl-1-phenyl-5-pyrazolone , it reacts with various benzaldehydes catalyzed by sodium acetate at room temperature. The resulting 4,4’- (arylmethylene)bis (1H-pyrazol-5-ols) derivatives are obtained in high to excellent yields. Isolation is straightforward through simple filtration .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyrazole ring with a phenyl group and a methyl group attached. The presence of hydroxyl groups at specific positions contributes to its reactivity and potential biological activity .
Chemical Reactions Analysis
This compound’s chemical reactivity is influenced by its functional groups. It can participate in nucleophilic addition reactions due to the enone moiety. Additionally, the pyrazole ring may undergo electrophilic substitution reactions. Further investigations are needed to explore its reactivity with various reagents and conditions .
Aplicaciones Científicas De Investigación
Tautomerism and Structural Analysis
3-Hydroxy-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-buten-1-one demonstrates interesting tautomeric properties, existing in hydroxy and oxo forms depending on the solvent medium. Studies have shown its ability to exhibit different forms in non-polar media and in aqueous solutions, revealing significant insights into its chemical behavior and applications in understanding molecular structures and interactions (Katritzky & Maine, 1964).
Synthesis of Heterocycles
The compound plays a crucial role as a synthon in the synthesis of heterocyclic compounds. It has been used to create a variety of five and six-membered heterocycles, showcasing its utility in regiospecific syntheses and its importance in the development of novel pharmaceuticals and materials (Mahata et al., 2003).
Biological Evaluation
In biological research, derivatives of this compound have been synthesized and evaluated for their potential anticancer properties. For instance, novel derivatives have shown the ability to suppress lung cancer cell growth, indicating the compound’s relevance in medicinal chemistry and cancer therapy (Zheng et al., 2010).
Crystal Structure Determination
The crystal structure of this compound and its derivatives has been extensively studied, revealing insights into molecular configurations and the implications of structural variations on its reactivity and binding capabilities. These studies are fundamental in drug design and the development of materials with specific properties (Cerchiaro et al., 2006).
Antioxidant Applications
Research has also explored the antioxidant efficiency of derivatives in lubricating greases, highlighting the compound’s potential in industrial applications and the development of materials with enhanced stability and performance (Hussein et al., 2016).
Propiedades
IUPAC Name |
4-[(Z)-1-hydroxy-3-oxobut-1-enyl]-5-methyl-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-9(17)8-12(18)13-10(2)15-16(14(13)19)11-6-4-3-5-7-11/h3-8,15,18H,1-2H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRSCWJNRAPOTMB-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(=CC(=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)/C(=C/C(=O)C)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-1-sulfonamide](/img/structure/B2551772.png)
![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)
![2-bromo-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2551783.png)
![2H-[1,3]Dioxolo[4,5-b]pyridin-5-amine](/img/structure/B2551784.png)
![3-((2E)but-2-enyl)-8-(4-fluorophenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2551785.png)
![N-([2,3'-bifuran]-5-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551787.png)


![2-[[3-[(3-Carboxyphenyl)sulfonylamino]phenyl]sulfonylamino]benzoic acid](/img/structure/B2551791.png)

![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2551793.png)